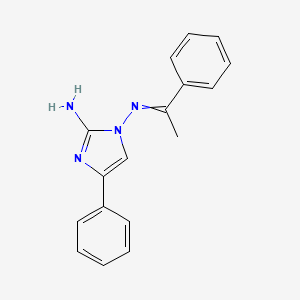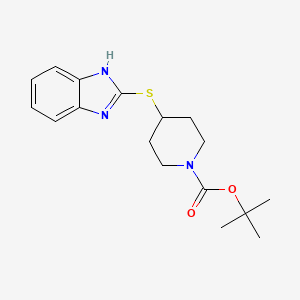![molecular formula C10H7ClN4S B13995419 4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B13995419.png)
4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core substituted with a 4-chloro and 1-methylpyrazol-4-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with thiophene derivatives . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-amino-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced derivatives.
科学研究应用
4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and anticancer agent.
Biological Studies: Used in studies related to enzyme inhibition and signal transduction pathways.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Pharmaceutical Development: Explored for its potential in developing new therapeutic agents for various diseases.
作用机制
The mechanism of action of 4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signal transduction pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- **4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine
- **2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
Uniqueness
4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its thieno[3,2-d]pyrimidine core is a versatile scaffold that can be modified to enhance its pharmacological properties, making it a valuable compound in drug discovery and development .
属性
分子式 |
C10H7ClN4S |
|---|---|
分子量 |
250.71 g/mol |
IUPAC 名称 |
4-chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H7ClN4S/c1-15-4-6(3-14-15)8-2-7-9(16-8)10(11)13-5-12-7/h2-5H,1H3 |
InChI 键 |
RTWJMXOOPCRJOF-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2=CC3=C(S2)C(=NC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid](/img/structure/B13995349.png)

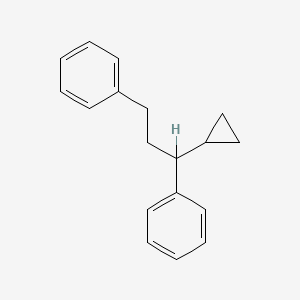
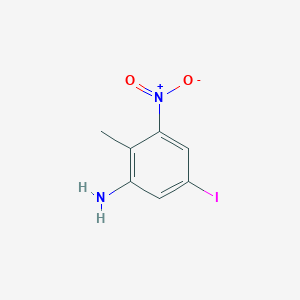
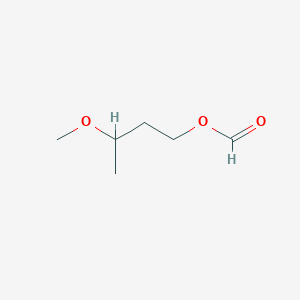
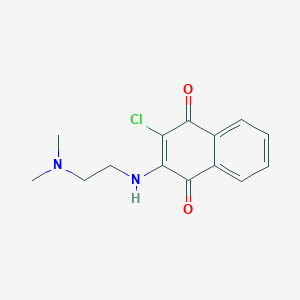
![n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B13995392.png)
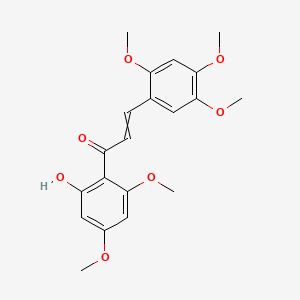
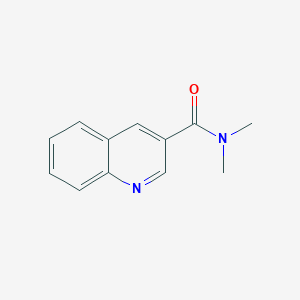
![4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13995402.png)


